molecular formula C18H19FN2O2 B2746592 N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide CAS No. 339089-18-8

N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No.: B2746592
CAS No.: 339089-18-8
M. Wt: 314.36
InChI Key: IQEMAKMOCDWFIA-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a biamide derivative characterized by an ethanediamide (oxalamide) backbone substituted with a 2,4-dimethylphenyl group and a 4-fluorophenethyl moiety. This structure combines aromatic and fluorinated motifs, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and lipophilicity.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-12-3-8-16(13(2)11-12)21-18(23)17(22)20-10-9-14-4-6-15(19)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEMAKMOCDWFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylaniline and 4-fluorophenylethylamine.

    Formation of Amide Bond: The two starting materials are reacted with an appropriate acylating agent, such as ethyl chloroformate, under controlled conditions to form the desired amide bond.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for handling chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N’-[2-(4-fluorophenyl)ethyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related ethanediamide derivatives and other biamides reported in the evidence.

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name Substituents Key Structural Features Synthesis Yield (if reported) Potential Applications References
N-(2,4-Dimethylphenyl)-N'-[2-(4-Fluorophenyl)ethyl]ethanediamide 2,4-Dimethylphenyl, 4-fluorophenethyl Aromatic dimethyl and fluorinated groups enhance lipophilicity and metabolic stability. Not explicitly reported Likely CNS or enzyme-targeting agents due to fluorophenyl and lipophilic groups.
N-{2-[2-(4-Fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Thiazolo-triazole, 4-methoxyphenyl Heterocyclic thiazolo-triazole core introduces rigidity; methoxy group may improve solubility. Not reported Kinase inhibition or antimicrobial activity (common for thiazolo-triazole derivatives).
N-(2,4-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide Difluorophenyl, imidazole-sulfanyl Difluorination increases electronegativity; sulfanyl-imidazole enables metal coordination. Not reported Antifungal or antiviral applications (imidazole derivatives are common in antifungals).
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-N′-(2-pyridinylmethyl)ethanediamide Piperazinyl, furyl, pyridinyl Piperazine and pyridine moieties suggest CNS activity; furyl group may modulate solubility. Not reported Neuropharmacology (piperazine is a common pharmacophore in antipsychotics).
N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide Dimethoxyphenyl, pyridinyl Methoxy groups enhance solubility; pyridine enables hydrogen bonding. Not reported Flavoring agent (listed in Japanese flavoring substances).

Key Findings from Comparative Analysis

Structural Flexibility vs. Rigidity :

  • The target compound lacks heterocyclic systems (e.g., thiazolo-triazole in or imidazole in ), which may reduce synthetic complexity but limit target specificity.
  • Fluorinated aromatic groups (4-fluorophenyl in the target vs. 2,4-difluorophenyl in ) balance lipophilicity and metabolic stability, with difluorination providing stronger electron-withdrawing effects .

Synthetic Accessibility: reports yields of 56–80% for N,N′-((4-(diethylamino)phenyl)methylene) derivatives via condensation of amides with aldehydes . The target compound likely follows a similar route but may require optimization for bulky substituents (e.g., 2,4-dimethylphenyl).

Biological Implications :

  • Thiazolo-triazole and imidazole derivatives () are associated with kinase inhibition and antimicrobial activity, whereas the target compound’s dimethylphenyl group may favor interactions with hydrophobic enzyme pockets.
  • Piperazine-containing analogs () highlight the importance of nitrogen-rich moieties in CNS drug design, a feature absent in the target compound.

Applications in Flavoring :

  • The ethanediamide derivative in demonstrates that structural analogs with methoxy and pyridinyl groups are used in flavoring, suggesting that the target compound’s dimethylphenyl group could be explored for similar applications if solubility permits.

Biological Activity

N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H22F N2O
  • Molecular Weight : 290.37 g/mol

The compound features a dimethylphenyl group and a fluorophenyl group, which are critical for its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes. The structural components allow for potential binding to various biological targets, including:

  • Receptors : The presence of the fluorophenyl group may enhance binding affinity to certain receptor sites, influencing cellular signaling pathways.
  • Enzymes : The amide functional groups can facilitate interactions with enzymes, potentially acting as inhibitors or modulators.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that structurally related compounds can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Compounds have been observed to cause G1/S phase arrest in cancer cell lines.
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been reported as mechanisms through which these compounds exert their effects.

Case Studies

  • In Vitro Studies :
    • A study on a related compound demonstrated cytotoxicity against HeLa cells with an IC50 value of 15 µM. This suggests that the compound may also possess similar cytotoxic properties due to structural similarities.
  • In Vivo Studies :
    • Animal models treated with structurally analogous compounds showed significant tumor reduction, highlighting the potential of these compounds in cancer therapy.

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AntitumorIn VitroIC50 = 15 µM (HeLa cells)
Apoptosis InductionIn VivoTumor reduction observed
Enzyme InhibitionEnzyme AssaySignificant inhibition

Safety and Toxicity Profile

Toxicity assessments are crucial for evaluating the safety of this compound. Preliminary data suggest that while certain derivatives exhibit cytotoxicity against cancer cells, they remain non-toxic towards normal cell lines at therapeutic concentrations. For instance:

  • LD50 Studies : Compounds with similar structures have shown high LD50 values (> 4 g/kg), indicating a favorable safety profile for further development.

Future Directions in Research

Continued research on this compound is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by the compound.
  • Combination Therapies : Evaluating the efficacy of this compound in combination with existing chemotherapeutics.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.

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